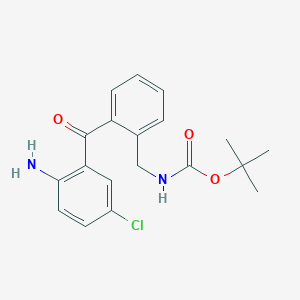
2-Amino-2'-tert-butoxycarbonylaminomethyl-5-chlorobenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2’-tert-butoxycarbonylaminomethyl-5-chlorobenzophenone is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a tert-butoxycarbonyl-protected amine, and a chlorobenzophenone moiety. Its unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2’-tert-butoxycarbonylaminomethyl-5-chlorobenzophenone typically involves multiple steps. One common method includes the acylation of aniline derivatives with α-oxocarboxylic acids, assisted by tert-butyl nitrite . This reaction is regioselective, efficient, and convenient, making it suitable for laboratory-scale synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-2’-tert-butoxycarbonylaminomethyl-5-chlorobenzophenone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The carbonyl group in the benzophenone moiety can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions include various substituted benzophenones, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Amino-2’-tert-butoxycarbonylaminomethyl-5-chlorobenzophenone has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor in the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 2-Amino-2’-tert-butoxycarbonylaminomethyl-5-chlorobenzophenone involves its interaction with specific molecular targets. The tert-butoxycarbonyl group protects the amine functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can participate in various biochemical pathways, influencing enzyme activity and protein interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(tert-Butoxycarbonyl)(methyl)amino]benzoic acid
- N-Boc-2-bromoethyl-amine
- 2-Amino-2-methyl-1-propanol
Uniqueness
2-Amino-2’-tert-butoxycarbonylaminomethyl-5-chlorobenzophenone is unique due to its combination of functional groups, which provide versatility in synthetic applications. The presence of both amino and chlorobenzophenone moieties allows for diverse chemical modifications, making it a valuable tool in organic synthesis and pharmaceutical research.
Eigenschaften
Molekularformel |
C19H21ClN2O3 |
|---|---|
Molekulargewicht |
360.8 g/mol |
IUPAC-Name |
tert-butyl N-[[2-(2-amino-5-chlorobenzoyl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C19H21ClN2O3/c1-19(2,3)25-18(24)22-11-12-6-4-5-7-14(12)17(23)15-10-13(20)8-9-16(15)21/h4-10H,11,21H2,1-3H3,(H,22,24) |
InChI-Schlüssel |
UPPDZBKLNSQDPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC=C1C(=O)C2=C(C=CC(=C2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



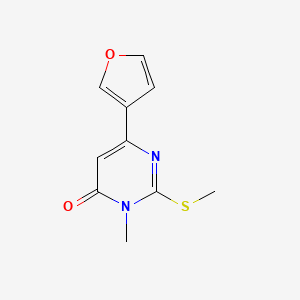
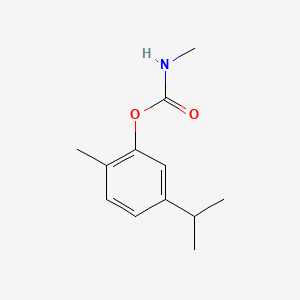
![3-(2,2,2-Trifluoroacetyl)-1,6-dihydropyrrolo[2,3-c]pyridin-7-one](/img/structure/B13747215.png)
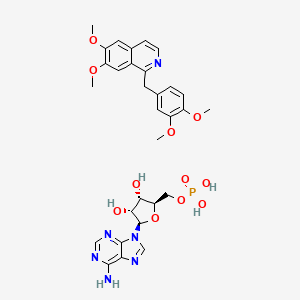
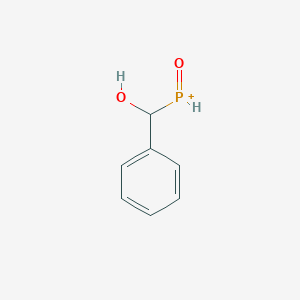

![Trisodium 3-[[4-[[[[2-methoxy-4-[(3-sulphonatophenyl)azo]phenyl]amino]carbonyl]amino]-o-tolyl]azo]naphthalene-1,5-disulphonate](/img/structure/B13747249.png)
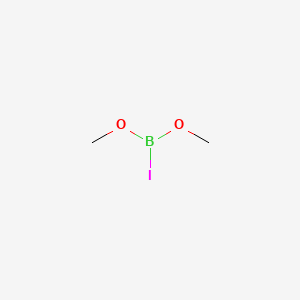
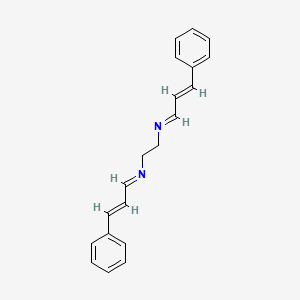
![2-[2-(2-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13747259.png)

